

Ethybenztropine hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Ethybenztropine hydrochloride

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Ethybenztropine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethybenztropine hydrochloride is a synthetic tropane derivative with significant anticholinergic activity and potential dopamine reuptake inhibitory effects. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and primary mechanisms of action. Detailed experimental methodologies for its characterization and analysis are presented, along with visualizations of its key signaling pathways to support further research and drug development efforts.

Chemical Structure and Properties

Ethybenztropine, also known as etybenzatropine, is structurally related to benztropine and combines the tropane backbone with a benzhydryl ether moiety. The hydrochloride salt form enhances its solubility for pharmaceutical applications.

Chemical Structure:

 IUPAC Name: (1R,2R,3S,5S)-3-(benzhydryloxy)-8-ethyl-8-azabicyclo[3.2.1]octane hydrochloride



CAS Number: 26598-44-7

Molecular Formula: C22H28CINO[1]

• Molecular Weight: 357.92 g/mol [1][2]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of ethybenztropine and its hydrochloride salt.

Property	Value	Reference
Ethybenztropine (Free Base)		
Molecular Formula	C22H27NO	[2][3][4]
Molecular Weight	321.46 g/mol	[3][4]
CAS Number	524-83-4	[3]
Ethybenztropine Hydrochloride		
Molecular Formula	C22H28CINO	[1]
Molecular Weight	357.92 g/mol	[1][2]
Melting Point	190-191 °C	[5]
Appearance	Crystals from acetone	[5]

Mechanism of Action

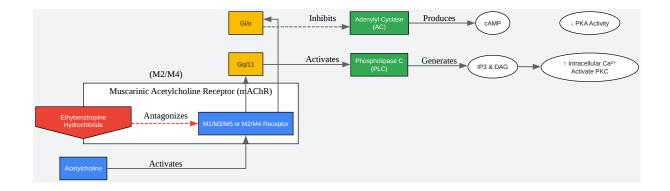
Ethybenztropine hydrochloride primarily functions as a potent, centrally-acting anticholinergic agent by antagonizing muscarinic acetylcholine receptors. It may also exhibit weak dopamine reuptake inhibitor properties.

Anticholinergic Activity: Muscarinic Receptor Antagonism



Ethybenztropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M1 subtype. By blocking the action of acetylcholine in the central nervous system, it helps to restore the balance between cholinergic and dopaminergic neurotransmission, which is often dysregulated in movement disorders like Parkinson's disease.

The signaling pathway initiated by muscarinic acetylcholine receptor activation is multifaceted. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels. Ethybenztropine, by blocking these receptors, prevents these downstream signaling cascades.



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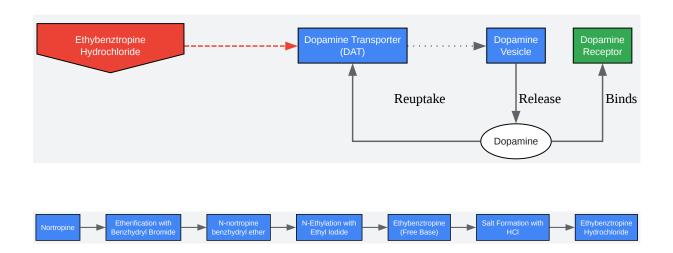
Caption: Antagonistic action of Ethybenztropine on Muscarinic Acetylcholine Receptor signaling.

Dopamine Reuptake Inhibition



Ethybenztropine is also suggested to have a weak inhibitory effect on the dopamine transporter (DAT). The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By weakly inhibiting DAT, ethybenztropine may lead to a modest increase in the synaptic concentration and duration of action of dopamine. This action could contribute to its therapeutic effects in Parkinson's disease, although this mechanism is considered secondary to its potent anticholinergic activity.

The dopamine reuptake mechanism involves the transport of dopamine from the synaptic cleft back into the presynaptic neuron via the dopamine transporter. This process is crucial for regulating dopaminergic signaling.



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